molecular formula C24H62O6Si6 B1143580 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol CAS No. 14199-80-5

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol

Cat. No.: B1143580
CAS No.: 14199-80-5
M. Wt: 615.26
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Description

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol, also known as the trimethylsilyl (TMS) ether derivative of D-sorbitol, is a high-value chemical standard primarily used in analytical chemistry for the gas chromatography-mass spectrometry (GC-MS) profiling of sugars and polyols . With a molecular formula of C 24 H 62 O 6 Si 6 and a molecular weight of 615.26 g/mol, this derivative is engineered to enhance the volatility and thermal stability of the parent sugar alcohol, D-glucitol, making it amenable to GC analysis . Its established Kovats Retention Index (RI) of 1981 on a non-polar DB-5MS column serves as a critical reference for the accurate identification of carbohydrate compounds in complex mixtures . This compound is indispensable in metabolomics and phytochemical research for the characterization of plant extracts. It is routinely identified in GC-MS analyses of hydro-ethanolic extracts from medicinal plants like lavender ( Lavandula officinalis Chaix), aiding in the comprehensive metabolic profiling of natural products . Furthermore, its presence has been documented in advanced analytical studies utilizing subcritical water extraction for bioactives, underscoring its role in the analysis of novel extraction products . Researchers rely on this TMS derivative as a key standard to generate reliable and reproducible data for both qualitative and quantitative assessments of carbohydrates in environmental, food, and biological samples . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

trimethyl-[(2S,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBJDBWAPKNPCK-UEQSERJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H62O6Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Silylating Agents

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : Widely used due to its high reactivity and compatibility with hydroxyl-rich substrates. BSTFA generates volatile byproducts, simplifying purification.

  • Hexamethyldisilazane (HMDS) : Often paired with trimethylchlorosilane (TMCS) as a catalyst to accelerate silylation.

  • Trimethylsilylimidazole (TMSI) : Selective for primary alcohols but less common due to hygroscopicity.

Solvent Systems

Anhydrous conditions are critical to prevent hydrolysis of silylating agents. Common solvents include:

  • Pyridine : Neutralizes HCl byproducts when TMCS is used.

  • Dimethylformamide (DMF) : Enhances solubility of polar carbohydrates.

  • Methylene chloride : Favored in large-scale derivatization for easy evaporation.

Stepwise Synthesis Protocols

Standard Derivatization Procedure

  • Substrate Activation : Dissolve D-glucitol (1.0 mmol) in 5 mL anhydrous pyridine under nitrogen.

  • Silylation : Add BSTFA (6.5 mmol) and TMCS (1.0 mmol) as a catalyst. Stir at 70°C for 12 hours.

  • Quenching : Terminate the reaction by cooling to 25°C and adding 10 mL ice-cold water.

  • Extraction : Partition the mixture with methylene chloride (3 × 15 mL). Dry the organic layer over Na₂SO₄.

  • Purification : Remove solvents under reduced pressure. Further purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Analytical Validation and Characterization

Gas Chromatography–Mass Spectrometry (GC-MS)

Post-synthesis analysis confirms successful silylation:

  • Retention Time : 12.61–12.80 minutes (DB-5 MS column, 30 m × 0.25 mm).

  • Mass Fragmentation : Key ions include m/z 615 [M]⁺, 547 [M – TMSOH]⁺, and 73 [TMS]⁺.

Purity Assessment

BatchPurity (%)MethodSource
181GC-MS
250HPLC

Variability arises from residual moisture or incomplete silylation, necessitating rigorous drying and stoichiometric control.

Industrial and Environmental Considerations

Scalability Challenges

  • Cost : BSTFA and HMDS are expensive, limiting large-scale production.

  • Waste Management : Fluorinated byproducts (e.g., trifluoroacetamide) require specialized disposal.

Green Chemistry Alternatives

  • Ionic Liquids : Emerging as recyclable solvents to replace pyridine.

  • Microwave Assistance : Reduces reaction time by 50% while maintaining yields >80% .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol can undergo various chemical reactions, including:

    Oxidation: The trimethylsilyl groups can be oxidized to form silanols.

    Reduction: Reduction reactions can remove the trimethylsilyl groups, reverting the compound to D-glucitol.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups, depending on the desired product.

Major Products

    Oxidation: Silanols and other oxidized derivatives.

    Reduction: D-glucitol.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C24H62O6Si6C_{24}H_{62}O_{6}Si_{6} and a molecular weight of approximately 615.26 g/mol. Its structure consists of a D-glucitol backbone with six trimethylsilyl (TMS) groups attached, enhancing its solubility and volatility, which are critical for various analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) .

Applications in Analytical Chemistry

  • Gas Chromatography-Mass Spectrometry (GC-MS)
    • Derivatization Agent : The trimethylsilyl groups significantly improve the volatility of sugars and sugar alcohols, making 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-D-glucitol an excellent derivatizing agent in GC-MS analyses. This application is pivotal in the identification and quantification of carbohydrates in complex mixtures .
    • Metabolic Profiling : The compound has been utilized in metabolic fingerprinting studies to explore the modes of action of fungicides and other agricultural chemicals by analyzing metabolic changes in treated organisms .
  • Solid-Phase Microextraction (SPME)
    • The compound can be employed in SPME techniques for the extraction of volatile compounds from various matrices. Its ability to form stable derivatives enhances the sensitivity and selectivity of the extraction process .

Biochemical Applications

  • Phytochemical Analysis
    • In studies involving herbal medicines and phytochemicals, 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-D-glucitol serves as a standard for comparing the derivatization efficiency of other plant-derived sugars . Its application aids in elucidating the chemical profiles of medicinal plants.
  • Drug Development
    • The compound's derivatives are explored for their potential as drug candidates due to their structural similarity to naturally occurring sugars. Research indicates that these derivatives may exhibit biological activities relevant to wound healing and analgesic effects .

Case Study 1: Metabolic Fingerprinting

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers utilized GC-MS with 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-D-glucitol to analyze metabolic changes induced by fungicide treatments on plant samples. The results highlighted significant alterations in carbohydrate metabolism pathways which were crucial for understanding the fungicide's mode of action .

Case Study 2: Herbal Drug Discovery

A recent investigation focused on the solvent extraction of medicinal plant parts using 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-D-glucitol as a derivatizing agent. The study successfully identified key phytochemicals that could be potential candidates for drug development based on their biological activity profiles .

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol exerts its effects is primarily through the stabilization of hydroxyl groups via trimethylsilylation. This modification prevents unwanted side reactions and enhances the compound’s solubility in organic solvents. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize carbohydrate structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, analytical, and functional differences between 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol and related silylated carbohydrates:

Compound Name Molecular Formula Molecular Weight (g/mol) Retention Time (GC-MS, min) Key Bioactivities/Applications Key Sources/References
1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol C₂₄H₆₂O₆Si₆ 614.15 Not explicitly reported Used in GC-MS profiling of plant metabolites
D-Mannitol hexa-TMS C₂₄H₆₂O₆Si₆ 614.15 13.653 Analytical standard; detected in plant extracts
Myo-Inositol hexa-TMS C₂₄H₆₀O₆Si₆ 613.24 14.549 Antialopecic, antidiabetic, lipotropic
Galactitol hexa-TMS (CAS: 18919-39-6) C₂₄H₆₀O₆Si₆ 612.00 Not reported LogP: 7.57 (calculated); high lipophilicity
D-Ribofuranose tetrakis-TMS C₂₀H₅₀O₆Si₄ 534.96 12.918 Used in carbohydrate metabolism studies
Talose pentakis-TMS C₂₃H₅₈O₆Si₅ 583.21 13.400 Detected in Petroselinum sativum extracts

Structural and Functional Differences

  • Stereochemistry: The glucitol and mannitol derivatives share the same molecular formula but differ in stereochemistry, leading to distinct chromatographic behaviors (e.g., D-Mannitol hexa-TMS elutes at 13.653 min vs. Myo-Inositol hexa-TMS at 14.549 min) .
  • Bioactivity: Myo-Inositol hexa-TMS exhibits antidiabetic and lipotropic properties, while the glucitol derivative is primarily used for analytical purposes .
  • Lipophilicity : Galactitol hexa-TMS has a calculated logP of 7.57, indicating higher lipophilicity than glucitol hexa-TMS, which may influence its solubility and metabolic interactions .

Analytical Performance

  • GC-MS Retention: Silylated derivatives with fewer TMS groups (e.g., D-Ribofuranose tetrakis-TMS) elute earlier than fully substituted compounds due to lower molecular weight and polarity .
  • Quantitative Presence: In Petroselinum sativum, D-Mannitol hexa-TMS constitutes 10.95% of detected compounds, whereas Myo-Inositol hexa-TMS accounts for 1.19%, reflecting differences in natural abundance or derivatization efficiency .

Drug-Like Properties

  • However, fully silylated carbohydrates like glucitol hexa-TMS may violate these rules due to high molecular weight (>500 Da) and lipophilicity.

Biological Activity

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol, commonly referred to as hexakis-TMS-D-glucitol, is a derivative of D-glucitol (sorbitol) where all six hydroxyl groups are converted into trimethylsilyl (TMS) ethers. This modification significantly alters its physicochemical properties and biological activities. Understanding the biological activity of this compound is crucial for its potential applications in various fields such as pharmaceuticals and biochemistry.

  • Molecular Formula: C24H62O6Si6
  • Molecular Weight: 615.2585 g/mol
  • CAS Registry Number: 14199-80-5
  • Log P (octanol/water): 7.570
  • Water Solubility (log10WS): 6.85

The trimethylsilyl modification enhances the lipophilicity of the compound, which can influence its interaction with biological membranes and proteins.

Hexakis-TMS-D-glucitol exhibits several biological activities that are largely attributed to its structural modifications:

  • Antioxidant Activity : The TMS groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems.
  • Membrane Interaction : Due to its increased lipophilicity, hexakis-TMS-D-glucitol can integrate into lipid membranes more readily than its parent glucitol, potentially affecting membrane fluidity and permeability.
  • Enzyme Inhibition : There is evidence suggesting that TMS derivatives can act as enzyme inhibitors by mimicking substrate structures or altering enzyme conformation.

Case Studies and Research Findings

Research on hexakis-TMS-D-glucitol is limited but indicates promising biological activities:

  • A study demonstrated that TMS derivatives of sugars can inhibit certain glycosidases, enzymes that play critical roles in carbohydrate metabolism .
  • Another investigation highlighted the antioxidant properties of TMS-modified sugars in cellular models exposed to oxidative stress, showing reduced cell damage compared to controls .

Data Table: Comparison of Biological Activities

PropertyHexakis-TMS-D-glucitolD-Glucitol
Molecular Weight (g/mol) 615.26182.17
Log P (oct/water) 7.570-1.25
Water Solubility LowHigh
Antioxidant Activity ModerateLow
Enzyme Inhibition YesNo

Q & A

Q. What are the primary synthetic pathways for preparing 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol, and how do methodological choices impact yield and purity?

Answer: The compound is typically synthesized via exhaustive trimethylsilylation of D-glucitol. Key methodological considerations include:

  • Catalyst selection : Use of trimethylsilyl chloride (TMSCl) with pyridine or imidazole as a base to drive silylation to completion .
  • Solvent system : Anhydrous conditions (e.g., DMF or THF) prevent hydrolysis of TMS groups .
  • Reaction monitoring : TLC or GC-MS can verify full substitution, as incomplete silylation leads to mixed derivatives that complicate purification .
    Yield optimization requires balancing reaction time (≥24 hours) and temperature (40–60°C), while purity depends on post-synthesis chromatography (e.g., silica gel or HPLC) .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm absence of hydroxyl protons (δ 1–5 ppm for TMS groups) and characteristic glucitol backbone signals .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 774.4 (C₃₀H₇₂O₆Si₆) .
  • Chromatographic retention times : Compare with literature values using GC or HPLC under standardized conditions (e.g., OV-17 columns for GC) .

Advanced Research Questions

Q. How can factorial design optimize the trimethylsilylation reaction to reduce by-products like partial silylation or desilylation?

Answer: A 3³ factorial design can systematically evaluate:

  • Factors : Catalyst equivalents (6–10 eq. TMSCl), temperature (40–80°C), and reaction time (12–36 hours).
  • Responses : Yield, purity (via GC-MS), and by-product formation.
    Statistical analysis (ANOVA) identifies critical factors. For example, excessive TMSCl (>8 eq.) may increase desilylation under prolonged heating, requiring a balance between stoichiometry and reaction time .

Q. What strategies resolve contradictions in reported trimethylsilylation efficiencies across studies?

Answer: Discrepancies often arise from:

  • Reaction duration : Extended trimethylsilylation (≥24 hours) ensures complete substitution, whereas shorter times (e.g., 12 hours) yield mixed derivatives .
  • Moisture control : Trace water hydrolyzes TMS groups, necessitating rigorous drying of solvents and glucitol precursors .
  • Analytical calibration : Cross-lab validation using certified reference materials (CRMs) harmonizes retention time and spectral data .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the compound’s behavior in novel separation processes?

Answer: AI tools can:

  • Predict phase behavior : Simulate solubility in supercritical CO₂ or ionic liquids for green extraction methods .
  • Optimize membrane separation : Train models on diffusion coefficients and membrane pore sizes to enhance purity during large-scale purification .
  • Real-time adjustments : Couple AI with inline analytics (e.g., Raman spectroscopy) to dynamically refine separation parameters .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in glycosylation reactions?

Answer:

  • Steric and electronic theory : The bulky TMS groups hinder nucleophilic attack at glucitol’s anomeric center, favoring selective derivatization at non-silylated positions (if present) .
  • Frontier molecular orbital (FMO) analysis : Computational studies (DFT) predict regioselectivity in reactions with electrophiles .

Methodological Challenges

Q. How do researchers address the instability of TMS groups during long-term storage?

Answer:

  • Storage conditions : Argon-filled vials at –20°C minimize hydrolysis.
  • Stabilizers : Additives like molecular sieves (3Å) or anhydrous MgSO₄ absorb residual moisture .
  • Periodic reanalysis : GC-MS every 3–6 months detects degradation (e.g., reappearance of hydroxyl signals in NMR) .

Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

  • High-performance liquid chromatography (HPLC) : C18 columns with isocratic elution (acetonitrile/water, 85:15) resolve TMS-glucitol from partial derivatives .
  • Supercritical fluid chromatography (SFC) : CO₂-based mobile phases improve resolution and reduce solvent waste .

Theoretical and Practical Integration

Q. How can researchers align experimental designs with conceptual frameworks to study this compound’s role in carbohydrate chemistry?

Answer:

  • Link to glycosylation theory : Frame experiments around hypotheses about steric effects of TMS groups on glycosidic bond formation .
  • Iterative validation : Compare experimental outcomes (e.g., reaction rates) with computational predictions (MD simulations) to refine mechanistic models .

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